molecular formula C11H10F2O3 B1624793 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde CAS No. 362718-98-7

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde

Cat. No. B1624793
Key on ui cas rn: 362718-98-7
M. Wt: 228.19 g/mol
InChI Key: QQIQCVYBOCMZBR-UHFFFAOYSA-N
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Patent
US06639077B2

Procedure details

To a solution of the 3-Cyclopropyloxy-4-difluoromethoxybenzyl alcohol from Step 5 (41 g, 179 mmol) in dichloromethane (1.2 μL) was added MnO2 (220 g, 2.15 mol) in four portions over 2 days. When TLC indicated the reaction was complete, the mixture was diluted with ethyl acetate and filtered through Celite® (available from Aldrich Chemical Company, Inc., Milwaukee, Wis.), washing extensively with a succession of ethyl acetate, dichloromethane, EtOH and toluene. The combined filtrates were concentrated. Flash chromatography of the residue (silica gel; hexane/ethyl acetate 3:1 to 7:3) provided the 3-Cyclopropyloxy-4-difluoromethoxybenzaldehyde compound (31 g).
Name
3-Cyclopropyloxy-4-difluoromethoxybenzyl alcohol
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
1.2 μL
Type
solvent
Reaction Step One
Name
Quantity
220 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([O:4][C:5]2[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=2[O:13][CH:14]([F:16])[F:15])[CH2:8][OH:9])[CH2:3][CH2:2]1>ClCCl.C(OCC)(=O)C.O=[Mn]=O>[CH:1]1([O:4][C:5]2[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=2[O:13][CH:14]([F:15])[F:16])[CH:8]=[O:9])[CH2:2][CH2:3]1

Inputs

Step One
Name
3-Cyclopropyloxy-4-difluoromethoxybenzyl alcohol
Quantity
41 g
Type
reactant
Smiles
C1(CC1)OC=1C=C(CO)C=CC1OC(F)F
Name
Quantity
1.2 μL
Type
solvent
Smiles
ClCCl
Name
Quantity
220 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite® (available from Aldrich Chemical Company, Inc., Milwaukee, Wis.)
WASH
Type
WASH
Details
washing extensively with a succession of ethyl acetate, dichloromethane, EtOH and toluene
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)OC=1C=C(C=O)C=CC1OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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